![molecular formula C14H23NO2 B2663909 (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid CAS No. 1434863-94-1](/img/structure/B2663909.png)
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid
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Overview
Description
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid increases the levels of GABA, which in turn leads to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and Physiological Effects:
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase GABA levels in the brain, (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid has also been shown to increase the expression of GABA receptors, which can further enhance the inhibitory effects of GABA. (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid is its relatively short half-life, which can make it difficult to achieve sustained inhibition of GABA transaminase in vivo.
Future Directions
There are a number of potential future directions for research on (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid. One area of interest is in the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Another area of interest is in the use of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid in combination with other drugs, such as antiepileptic drugs, to enhance their efficacy. Finally, there is also interest in exploring the potential use of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesis Methods
The synthesis of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid involves the reaction of cyclohexylamine with 4-cyclopropyl-2-oxo-1-pyrrolidinecarboxylic acid, followed by resolution of the resulting racemic mixture using chiral chromatography. The final product is obtained as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of epilepsy, as GABA transaminase inhibition has been shown to increase the levels of GABA, a neurotransmitter that helps to reduce seizure activity in the brain. (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(3S,4S)-1-cyclohexyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-14(17)13-9-15(8-12(13)10-6-7-10)11-4-2-1-3-5-11/h10-13H,1-9H2,(H,16,17)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATVCPSIRWPRIV-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C(C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid |
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